molecular formula C8H20N2O2 B1661455 Hydroxylamine, O,O'-1,8-octanediylbis- CAS No. 91219-69-1

Hydroxylamine, O,O'-1,8-octanediylbis-

Cat. No.: B1661455
CAS No.: 91219-69-1
M. Wt: 176.26 g/mol
InChI Key: QAWLZTWKEDJOAD-UHFFFAOYSA-N
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Description

Hydroxylamine, O,O’-1,8-octanediylbis- is a chemical compound with the molecular formula C8H20N2O2. This compound is commonly used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hydroxylamine, O,O’-1,8-octanediylbis- typically involves the reaction of hydroxylamine with 1,8-octanediol under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of Hydroxylamine, O,O’-1,8-octanediylbis- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxylamine, O,O’-1,8-octanediylbis- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and amino groups in the compound .

Common Reagents and Conditions: Common reagents used in the reactions of Hydroxylamine, O,O’-1,8-octanediylbis- include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Hydroxylamine, O,O’-1,8-octanediylbis- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines .

Scientific Research Applications

Hydroxylamine, O,O’-1,8-octanediylbis- has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it is employed in the study of enzyme mechanisms and protein modificationsAdditionally, it is used in industrial research for the development of new materials and chemical processes.

Comparison with Similar Compounds

Hydroxylamine, O,O’-1,8-octanediylbis- can be compared with other similar compounds such as hydroxylamine, hydroxylammonium chloride, and hydroxylammonium nitrate. While these compounds share some structural similarities, Hydroxylamine, O,O’-1,8-octanediylbis- is unique due to its specific functional groups and longer carbon chain, which confer distinct chemical and biological properties .

List of Similar Compounds:
  • Hydroxylamine
  • Hydroxylammonium chloride
  • Hydroxylammonium nitrate
  • Hydroxylammonium sulfate
  • N,O-Dimethylhydroxylamine
  • N,N-Diethylhydroxylamine
  • Hydroxylamine-O-sulfonic acid

Properties

IUPAC Name

O-(8-aminooxyoctyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O2/c9-11-7-5-3-1-2-4-6-8-12-10/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWLZTWKEDJOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCON)CCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604301
Record name O,O'-Octane-1,8-diyldihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91219-69-1
Record name O,O'-Octane-1,8-diyldihydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxylamine, O,O'-1,8-octanediylbis-
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Hydroxylamine, O,O'-1,8-octanediylbis-
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